

# An In-depth Technical Guide to the Chemical Structure and Properties of Pyridate

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pyridate** is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops. Chemically classified as a phenyl-pyridazine derivative, its herbicidal activity stems from the inhibition of photosystem II, a critical process in plant photosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies related to **Pyridate**. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

## **Chemical Identity and Structure**

**Pyridate**, scientifically known as O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl carbonothioate, is an organic compound with the molecular formula C<sub>19</sub>H<sub>23</sub>ClN<sub>2</sub>O<sub>2</sub>S.[1][2] It belongs to the pyridazine class of chemicals.[1][3]

Table 1: Chemical Identifiers of Pyridate



Identifier	Value	
IUPAC Name	(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate[1]	
CAS Number	55512-33-9[1]	
Molecular Formula	C19H23ClN2O2S[1]	
Molecular Weight	378.9 g/mol [1]	
Synonyms	Fenpyrate, Lentagran, Tough, CL-11344[1][3]	

The chemical structure of **Pyridate** consists of a 6-chloro-3-phenylpyridazine ring linked to an S-octyl carbonothioate group.

# **Physicochemical Properties**

The physical and chemical properties of **Pyridate** are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of Pyridate

Property	Value
Melting Point	27 °C[3]
Boiling Point	220 °C at 0.1 mmHg
Water Solubility	1.49 mg/L (at 20°C, pH 7)
LogP (Octanol-Water Partition Coefficient)	6.61 (calculated)
Vapor Pressure	9.75 x 10 <sup>-10</sup> mmHg[3]
Appearance	Oily brown liquid

## **Herbicidal Activity and Mechanism of Action**

**Pyridate** is a selective contact herbicide that is primarily absorbed through the leaves of the plant.[4] Its mode of action is the inhibition of photosynthetic electron transport at photosystem



II (PSII).[1][4]

Upon entering the plant, **Pyridate** is hydrolyzed to its active metabolite, 6-chloro-3-phenyl-pyridazine-4-ol (pyridafol). This active form then binds to the D1 protein of the photosystem II complex in the chloroplast thylakoid membranes. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby interrupting the entire photosynthetic process. The blockage of electron transport leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action, such as chlorosis and necrosis.



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Caption: Inhibition of Photosystem II by Pyridate's active metabolite.

## **Metabolism in Plants**

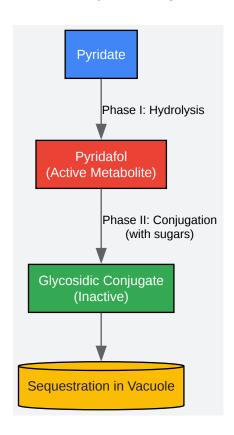
The selectivity of **Pyridate** is attributed to the differential metabolism between crop plants and weeds. Tolerant plants can rapidly detoxify the active metabolite, pyridafol.

The primary metabolic pathway involves a two-phase process:

 Phase I: Hydrolysis Pyridate is rapidly hydrolyzed to its herbicidally active metabolite, pyridafol ( CL 9673 ).



 Phase II: Conjugation The active pyridafol is then detoxified through conjugation with sugars, such as glucose, to form inactive glycosidic conjugates. These conjugates are then sequestered within the plant cell, effectively removing the herbicide from its site of action.



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Caption: Metabolic pathway of **Pyridate** in tolerant plants.

## **Synthesis**

The synthesis of **Pyridate** typically involves the reaction of 6-chloro-3-phenylpyridazin-4-ol with S-octyl carbonochloridothioate in the presence of a base, such as triethylamine, in an appropriate solvent like benzene.

# Experimental Protocols Determination of Melting Point

Principle: The melting point is determined by packing the sample in a capillary tube and heating it in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction is recorded.



#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle

#### Procedure:

- Ensure the **Pyridate** sample is pure and dry. If necessary, pulverize a small amount of the sample to a fine powder using a mortar and pestle.
- Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 27°C.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1).
- Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1-T2.

## **Determination of Water Solubility (Flask Method)**

Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.



#### Apparatus:

- Constant temperature water bath with shaker
- Flasks with stoppers
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)

#### Procedure:

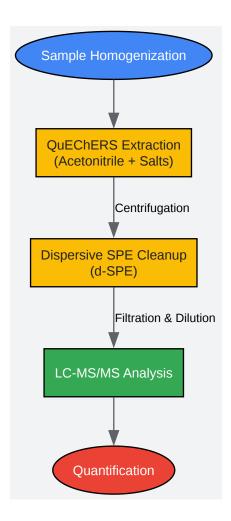
- Add an excess amount of **Pyridate** to a flask containing a known volume of deionized water.
- Place the flask in a constant temperature water bath shaker set at 20°C.
- Shake the flask for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- After shaking, allow the flask to stand in the water bath for at least 24 hours to allow undissolved material to settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
- Centrifuge the aliquot to further remove any suspended particles.
- Filter the supernatant through a syringe filter.
- Dilute the filtered solution to a suitable concentration for HPLC analysis.
- Prepare a series of standard solutions of Pyridate of known concentrations.
- Analyze the standard solutions and the sample solution by HPLC.



 Construct a calibration curve from the standard solutions and determine the concentration of Pyridate in the sample solution.

# Analytical Determination of Pyridate and its Metabolite Pyridafol in Plant Material

Principle: This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



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Caption: Experimental workflow for the analysis of **Pyridate** residues.

#### Procedure:

• Sample Preparation: Homogenize a representative sample of the plant material.



- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  - Shake vigorously for 1 minute.
  - Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Take an aliquot of the acetonitrile supernatant.
  - Transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.
  - Vortex for 30 seconds.
  - Centrifuge for 5 minutes.
- Analysis:
  - Take the final extract, filter it, and dilute as necessary.
  - Inject the sample into an LC-MS/MS system for separation and detection of Pyridate and Pyridafol.
  - Quantify the analytes using a matrix-matched calibration curve.

# **Toxicology**

**Pyridate** exhibits low to moderate acute toxicity in mammals. The primary target of toxicity appears to be the nervous system.

Table 3: Acute Toxicity of **Pyridate** 



Test	Species	Route	Value
LD50	Rat (male)	Oral	1970 mg/kg
LD50	Rat (female)	Oral	2400 mg/kg
LD50	Mouse	Oral	>10,000 mg/kg
LD50	Rabbit	Dermal	>3450 mg/kg

## Conclusion

**Pyridate** is an effective herbicide with a well-understood mechanism of action. Its chemical and physical properties, along with its metabolic fate in plants, contribute to its selective herbicidal activity. The analytical methods described provide a robust framework for its detection and quantification in various matrices. This technical guide serves as a valuable resource for professionals involved in the research, development, and regulation of this important agricultural chemical.

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